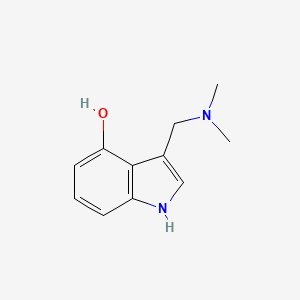
3-Ethylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Ethylquinoline-8-carboxamide can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the reaction of aniline derivatives with aldehydes under acidic conditions . Another method includes transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, to facilitate the formation of the quinoline ring . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
3-Ethylquinoline-8-carboxamide undergoes several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethylquinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition leads to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins such as BAX and Caspase-3, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
3-Ethylquinoline-8-carboxamide can be compared with other quinoline derivatives such as:
Laquinimod: A quinoline-3-carboxamide known for its immunomodulatory effects in treating multiple sclerosis.
Quinoline-3-carboxamide derivatives: These compounds have been studied for their activity against cholesteryl ester transfer protein (CETP), showing potential in cardiovascular disease treatment.
The uniqueness of this compound lies in its specific anti-cancer properties and its ability to selectively induce apoptosis in cancer cells, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1106785-32-3 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-ethylquinoline-8-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-2-8-6-9-4-3-5-10(12(13)15)11(9)14-7-8/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
ACADFMJVXMCIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)













